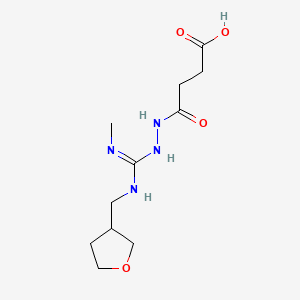

Dinotefuran-NHCO-propionic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C11H20N4O4 |

|---|---|

Peso molecular |

272.30 g/mol |

Nombre IUPAC |

4-[2-[N'-methyl-N-(oxolan-3-ylmethyl)carbamimidoyl]hydrazinyl]-4-oxobutanoic acid |

InChI |

InChI=1S/C11H20N4O4/c1-12-11(13-6-8-4-5-19-7-8)15-14-9(16)2-3-10(17)18/h8H,2-7H2,1H3,(H,14,16)(H,17,18)(H2,12,13,15) |

Clave InChI |

WFFMDXUQGKHWIR-UHFFFAOYSA-N |

SMILES canónico |

CN=C(NCC1CCOC1)NNC(=O)CCC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis Route for Dinotefuran-NHCO-propionic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of the specific molecule "Dinotefuran-NHCO-propionic acid," more accurately named 4-(2-(1-((tetrahydro-3-furanyl)methyl)guanidino)hydrazinyl)-4-oxobutanoic acid, is not explicitly detailed in currently available scientific literature. Therefore, this guide presents a scientifically plausible, proposed synthesis route based on established principles of organic chemistry, specifically the N-acylation of guanidine-like compounds. The experimental protocols and quantitative data are provided as a representative example and should be adapted and optimized under appropriate laboratory conditions.

Introduction

Dinotefuran (B1670701) is a third-generation neonicotinoid insecticide that functions by disrupting the central nervous system of insects.[1][2] Its unique furanic structure sets it apart from other neonicotinoids.[1] The functionalization of Dinotefuran, for instance by conjugation with a carboxylic acid like propionic or succinic acid, presents an opportunity to modify its physicochemical properties, such as solubility and bioavailability, potentially leading to derivatives with altered biological activity or for use as research probes. This guide outlines a proposed synthetic pathway for such a derivative, focusing on the reaction of Dinotefuran with succinic anhydride (B1165640) to yield 4-(2-(1-((tetrahydro-3-furanyl)methyl)guanidino)hydrazinyl)-4-oxobutanoic acid.

Proposed Synthesis Route

The proposed synthesis involves the nucleophilic attack of one of the nitrogen atoms of the guanidine (B92328) group of Dinotefuran on a carbonyl carbon of succinic anhydride. This reaction results in the opening of the anhydride ring to form a succinamic acid derivative.

Caption: Proposed reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the proposed synthesis. These values are illustrative and would require experimental determination and optimization.

| Entry | Dinotefuran (equiv.) | Succinic Anhydride (equiv.) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | 1.0 | 1.1 | Dichloromethane | 24 | 25 | 85 | >95 |

| 2 | 1.0 | 1.1 | Tetrahydrofuran | 24 | 25 | 82 | >95 |

| 3 | 1.0 | 1.5 | Dichloromethane | 12 | 40 | 90 | >95 |

Experimental Protocols

Proposed Synthesis of 4-(2-(1-((tetrahydro-3-furanyl)methyl)guanidino)hydrazinyl)-4-oxobutanoic acid

Materials:

-

Dinotefuran (1.0 eq)

-

Succinic anhydride (1.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add Dinotefuran.

-

Dissolve the Dinotefuran in anhydrous DCM.

-

To this solution, add succinic anhydride in one portion.

-

Stir the reaction mixture at room temperature (approximately 25°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.

Proposed Purification Protocol

Crystallization:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Column Chromatography:

-

Prepare a silica (B1680970) gel column packed with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the solution onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Analyze the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Signaling Pathways and Biological Context

Dinotefuran's primary mode of action is the disruption of the insect nervous system by acting as an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] This leads to continuous nerve stimulation, resulting in paralysis and death of the insect. Recent studies suggest that the downstream effects of this neurotoxicity can involve the disruption of calcium signaling pathways and mitochondrial function.[3] The introduction of a carboxylic acid moiety could potentially alter the molecule's interaction with biological targets or its pharmacokinetic properties.

Caption: Simplified signaling pathway of Dinotefuran's neurotoxic action.

Experimental Workflow

The overall workflow for the synthesis and purification of the target molecule is outlined below.

References

An In-Depth Technical Guide to Dinotefuran-NHCO-propionic acid: Molecular Structure, and Formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and chemical formula of Dinotefuran-NHCO-propionic acid. While specific experimental data for this derivative is limited in publicly accessible literature, this document extrapolates from known synthetic methodologies for dinotefuran (B1670701) and its analogs to propose a putative synthesis pathway. Furthermore, the known biological activity and signaling pathways of the parent compound, dinotefuran, are discussed to provide a foundational understanding for researchers exploring this and similar derivatives. All quantitative data are presented in structured tables, and a hypothetical experimental workflow is visualized using the DOT language.

Molecular Structure and Physicochemical Properties

This compound is a derivative of the third-generation neonicotinoid insecticide, dinotefuran. The addition of a propionic acid moiety via an amide linkage is likely intended to modify the physicochemical properties of the parent compound, potentially influencing its solubility, bioavailability, and metabolic profile.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₄O₄ | [1] |

| Molecular Weight | 272.30 g/mol | [1] |

| IUPAC Name | 4-[2-[N'-methyl-N-(oxolan-3-ylmethyl)carbamimidoyl]hydrazinyl]-4-oxobutanoic acid | [1] |

| Canonical SMILES | CN=C(NCC1CCOC1)NNC(=O)CCC(=O)O | [1] |

Hypothetical Synthesis Protocol

Objective: To synthesize this compound.

Proposed Reaction: Acylation of a dinotefuran precursor containing a reactive amine or hydrazine (B178648) group with succinic anhydride (B1165640), followed by selective reduction or further modification to yield the final product. A more direct approach would be the reaction of a dinotefuran hydrazine intermediate with propionic acid under amide coupling conditions.

Materials:

-

Dinotefuran hydrazine intermediate

-

Propionic anhydride or an activated propionic acid derivative (e.g., propionyl chloride)

-

A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

-

Reagents for aqueous work-up (e.g., saturated sodium bicarbonate solution, brine)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

Solvents for purification (e.g., ethyl acetate (B1210297), hexanes for chromatography)

Experimental Procedure (Hypothetical):

-

Reaction Setup: A solution of the dinotefuran hydrazine intermediate would be prepared in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). The solution would be cooled in an ice bath.

-

Addition of Reagents: A non-nucleophilic base would be added to the solution, followed by the slow, dropwise addition of propionic anhydride or an equivalent acylating agent.

-

Reaction Monitoring: The reaction progress would be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction would be quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer would be separated, and the aqueous layer would be extracted with an organic solvent. The combined organic layers would then be washed with brine, dried over an anhydrous drying agent, and filtered.

-

Purification: The solvent would be removed under reduced pressure to yield the crude product. Purification would be achieved by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

-

Characterization: The structure and purity of the final compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Signaling Pathways of Dinotefuran

While the specific biological activity of this compound is not documented, the parent compound, dinotefuran, is a well-characterized insecticide. It functions as an agonist of the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects.

Dinotefuran acts on the central nervous system of insects by binding to postsynaptic nAChRs. This binding mimics the action of the neurotransmitter acetylcholine, but the acetylcholinesterase enzyme cannot break down dinotefuran. This leads to the persistent opening of sodium ion channels, resulting in continuous and uncontrolled nerve impulses, which ultimately leads to paralysis and death of the insect.

The modification with a propionic acid group could potentially alter the binding affinity of the molecule to the nAChR, or it could affect its transport and metabolism within the target organism. Further research would be required to elucidate the specific effects of this modification.

Visualized Experimental Workflow

The following diagram illustrates a hypothetical workflow for the synthesis and purification of this compound.

Caption: Hypothetical workflow for the synthesis of this compound.

Disclaimer: The information provided in this technical guide, particularly concerning the synthesis protocol and biological activity, is based on existing knowledge of related compounds and should be considered hypothetical in the absence of specific published research on this compound. All laboratory work should be conducted with appropriate safety precautions.

References

The Environmental Degradation of Dinotefuran: A Technical Overview of Major Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation pathways of the neonicotinoid insecticide dinotefuran (B1670701). While the inquiry specifically sought information on the formation of a propionic acid derivative, a thorough review of the scientific literature indicates that the primary degradation routes of dinotefuran lead to the formation of other metabolites. This document details the well-documented photodegradation and microbial degradation pathways and their resulting products, such as 1-methyl-3-(tetrahydro-3-furylmethyl)urea (B3190670) (UF) and demethylated dinotefuran (DN).

Introduction to Dinotefuran and its Environmental Fate

Dinotefuran is a third-generation neonicotinoid insecticide, notable for its broad-spectrum activity against a variety of agricultural pests. Its high water solubility and systemic nature contribute to its efficacy; however, these properties also influence its environmental mobility and persistence. The degradation of dinotefuran in the environment is a key factor in assessing its potential ecological impact. The primary mechanisms of its breakdown are abiotic processes, particularly photodegradation in water and soil, and biotic processes, primarily through microbial metabolism.

Primary Environmental Degradation Pathways

The environmental degradation of dinotefuran is a multifaceted process influenced by factors such as sunlight, water, soil composition, and microbial activity. The main degradation pathways identified in the literature are photodegradation and microbial degradation.

Photodegradation

Photodegradation, or the breakdown of compounds by light, is a significant pathway for dinotefuran in aqueous environments and on soil surfaces.[1][2] Studies have shown that dinotefuran is susceptible to breakdown under natural sunlight.[1] The nitroguanidine (B56551) group of the dinotefuran molecule is a primary site for photolytic attack, which can lead to the formation of nitrosoguanidine (B1196799) intermediates. These intermediates are generally unstable and further degrade into more stable compounds like ureas, amines, and other small molecules.[2] The photodegradation rate of dinotefuran can be influenced by the presence of other substances in the water, such as dissolved organic matter.[3]

Microbial Degradation

Microbial degradation is a key process for the breakdown of dinotefuran in soil.[4] Various microorganisms have been shown to metabolize neonicotinoids, although the specific microbial pathways for dinotefuran are less understood compared to other insecticides in its class.[5][6] The degradation in soil is influenced by factors such as temperature, humidity, pH, and the composition of the microbial community.[4] Metabolic studies have identified major metabolites resulting from microbial action, including the formation of UF and DN.[4]

Major Degradation Products

Current research has identified several key metabolites of dinotefuran in the environment. The formation of a specific propionic acid derivative has not been prominently reported in the reviewed literature. The major identified degradation products are:

-

1-methyl-3-(tetrahydro-3-furylmethyl)urea (UF): This metabolite is formed through the transformation of the nitroguanidine moiety of dinotefuran.[4]

-

Demethylated dinotefuran (DN): This product results from the removal of a methyl group from the parent molecule.[4]

The degradation can continue, breaking down these initial metabolites into smaller, simpler molecules.

Quantitative Data on Dinotefuran Degradation

The persistence of dinotefuran in the environment is often quantified by its half-life (DT50), which is the time it takes for half of the initial concentration to degrade. This can vary significantly depending on the environmental matrix and conditions.

| Environmental Matrix | Condition | Half-life (DT50) | Reference |

| Soil | Aerobic | 10 - 30 days | [4] |

| Aquatic Environment | Photolysis | 4 - 14 days | [4] |

| Aquatic Environment | Hydrolysis (neutral pH) | > 360 days | [4] |

| Plants | Metabolic | 2 - 12 days | [4] |

Experimental Protocols

The study of dinotefuran degradation pathways and the identification of its metabolites rely on sophisticated analytical techniques. Below are generalized protocols based on methods described in the scientific literature.

Sample Preparation and Extraction

-

Objective: To extract dinotefuran and its metabolites from environmental samples (soil, water) for analysis.

-

Protocol for Soil Samples:

-

A known weight of the soil sample is mixed with an extraction solvent, typically acetonitrile (B52724) or a mixture of acetonitrile and water.

-

The mixture is homogenized or sonicated to ensure efficient extraction.

-

The sample is centrifuged, and the supernatant containing the analytes is collected.

-

The extraction process may be repeated to maximize recovery.

-

The collected extracts are combined and may be concentrated before cleanup.

-

-

Protocol for Water Samples:

-

Water samples are typically filtered to remove particulate matter.

-

Solid-phase extraction (SPE) is commonly used to concentrate the analytes and remove interfering substances. A C18 or other suitable SPE cartridge is conditioned, the water sample is passed through, and the analytes are then eluted with a small volume of an organic solvent like methanol (B129727) or acetonitrile.

-

Analytical Determination

-

Objective: To identify and quantify dinotefuran and its metabolites in the prepared extracts.

-

Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the most common analytical technique due to its high sensitivity and selectivity.[7]

-

Protocol:

-

Chromatographic Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient (e.g., a mixture of water with a modifier like formic acid and an organic solvent like acetonitrile or methanol) is used to separate dinotefuran from its metabolites and other matrix components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for dinotefuran and its target metabolites are monitored for highly selective and sensitive quantification.

-

Quantification: Calibration curves are generated using certified reference standards of dinotefuran and its metabolites to quantify their concentrations in the samples.

-

Visualization of the Degradation Pathway

The following diagram illustrates the known primary degradation pathways of dinotefuran in the environment.

Caption: Primary environmental degradation pathways of dinotefuran.

Conclusion

The environmental degradation of dinotefuran is a complex process primarily driven by photodegradation and microbial activity. While the formation of a propionic acid derivative was the focus of the initial inquiry, the available scientific literature does not provide significant evidence for this specific pathway. Instead, the major identified metabolites are 1-methyl-3-(tetrahydro-3-furylmethyl)urea (UF) and demethylated dinotefuran (DN). Understanding these primary degradation pathways is crucial for assessing the environmental persistence and potential risks associated with the use of dinotefuran. Further research may uncover additional minor degradation pathways and metabolites, contributing to a more complete picture of the environmental fate of this widely used insecticide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Photolysis of dinotefuran in aqueous solution: Kinetics, influencing factors and photodegradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Estimated Solubility and Stability of Dinotefuran-NHCO-propionic acid

Disclaimer: Direct experimental data on the solubility and stability of Dinotefuran-NHCO-propionic acid is not currently available in publicly accessible scientific literature. This guide provides an in-depth analysis based on the known properties of the parent compound, Dinotefuran, and the anticipated effects of the propionic acid functionalization. The quantitative data presented for this compound are estimations and should be confirmed by experimental analysis.

Introduction

Dinotefuran is a third-generation neonicotinoid insecticide known for its high water solubility and systemic activity. The derivatization of Dinotefuran to this compound, through the introduction of a propionic acid moiety via an amide linkage, is a chemical modification hypothesized to alter its physicochemical properties. This modification is primarily anticipated to influence its solubility and stability, which are critical parameters for its environmental fate, bioavailability, and potential applications in novel formulations. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the projected solubility and stability profile of this compound, alongside detailed experimental protocols for its empirical determination.

Data Presentation: Quantitative Solubility and Stability

The following tables summarize the known quantitative data for Dinotefuran and provide an educated estimation for this compound. The addition of a carboxylic acid group is generally expected to increase water solubility, particularly at neutral to alkaline pH where the carboxyl group is deprotonated. The effect on stability is less predictable and would be highly dependent on the specific conditions.

Table 1: Solubility Data

| Compound | Solvent | Temperature (°C) | Solubility (g/L) | Estimated Solubility of this compound (g/L) |

| Dinotefuran | Water | 10 | 39.0[1] | > 39.0 |

| Dinotefuran | Water | 20 | 39.83[1] | > 39.83 |

| Dinotefuran | Water | 25 | 39,830 mg/L[1] | > 39.83 |

| Dinotefuran | Water | 30 | 89.7[1] | > 89.7 |

| Dinotefuran | Water (pH 7) | Not Specified | 54.5[1] | > 54.5 |

| Dinotefuran | Methanol | 20 | 57,000 mg/L[2] | Likely similar or slightly increased |

| Dinotefuran | Acetone | 20 | 58,000 mg/L[2] | Likely similar or slightly increased |

| Dinotefuran | Dichloromethane | Not Specified | Highly Soluble[3][4] | Likely soluble |

| Dinotefuran | Ethyl Acetate | Not Specified | Highly Soluble[3][4] | Likely soluble |

| Dinotefuran | Xylene | 20 | 72 mg/L[2] | Likely low |

| Dinotefuran | Heptane | 20 | 11 x 10⁻³ mg/L[2] | Likely very low |

| Dinotefuran | DMSO | 25 | 40 mg/mL[5] | > 40 mg/mL |

| Dinotefuran | Ethanol | 25 | 20 mg/mL[5] | > 20 mg/mL |

Table 2: Stability Data

| Compound | Condition | Parameter | Value | Estimated Stability of this compound |

| Dinotefuran | Hydrolysis (pH 4-9) | Half-life | Stable[2][4] | Potentially similar, though the amide bond could be susceptible to hydrolysis under strong acidic or basic conditions. |

| Dinotefuran | Aqueous Photolysis | Half-life | 1.8 days[1][2][6] | The chromophore is unchanged, so a similar photolytic half-life is expected. |

| Dinotefuran | Dark Conditions (in water) | Half-life | 50-100 days[1][7] | Likely to be persistent in the absence of light. |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound, based on internationally recognized OECD guidelines.

Water Solubility Determination (Following OECD Guideline 105)

This protocol describes the flask method, suitable for substances with solubility above 10⁻² g/L.[8][9][10][11]

Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.

Materials:

-

This compound (analytical standard)

-

Deionized water (high purity)

-

Constant temperature shaker bath or magnetic stirrer with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Liquid Chromatography-Mass Spectrometry (LC-MS)

Procedure:

-

Preliminary Test: To estimate the approximate solubility, add increasing amounts of the test substance to separate vials containing a fixed volume of water. Shake at the desired temperature (e.g., 20°C) for 24 hours and visually inspect for undissolved particles. This helps in determining the appropriate amount of substance for the definitive test.

-

Definitive Test:

-

Add an excess amount of this compound to a sufficient volume of deionized water in a glass-stoppered flask. The amount should be enough to ensure a saturated solution with undissolved solid present.

-

Place the flask in a constant temperature shaker bath set at the desired temperature (e.g., 20 ± 0.5°C).

-

Agitate the flask for a period sufficient to reach equilibrium. This should be determined from the preliminary test, but 24-48 hours is typical. It is recommended to sample at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

After equilibration, allow the solution to stand at the test temperature to let the undissolved material settle.

-

Centrifuge an aliquot of the supernatant at the same temperature to remove any suspended particles.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound using a validated HPLC or LC-MS method.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound in the same solvent as the diluted samples.

-

Generate a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the test substance in the diluted sample from the calibration curve.

-

Calculate the water solubility in g/L, taking into account the dilution factor.

-

Perform at least three independent determinations.

-

Hydrolysis as a Function of pH (Following OECD Guideline 111)

This protocol determines the rate of abiotic hydrolysis of the test substance in aqueous solutions at different pH values.[12][13][14]

Principle: The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9 and incubated in the dark at a constant temperature. The concentration of the test substance is measured at different time intervals to determine the rate of hydrolysis.

Materials:

-

This compound (analytical standard)

-

Sterile aqueous buffer solutions (pH 4.0, 7.0, and 9.0)

-

Constant temperature incubator

-

Sterile, light-protected glass vessels

-

Analytical equipment (HPLC or LC-MS)

Procedure:

-

Preliminary Test: A preliminary test is conducted at 50°C for 5 days to quickly assess the stability of the substance. If less than 10% degradation is observed, the substance is considered hydrolytically stable at ambient temperature.

-

Definitive Test:

-

Prepare solutions of this compound in sterile buffer solutions of pH 4, 7, and 9. The concentration should be below half of its water solubility.

-

Dispense the solutions into sterile, light-protected glass vessels and seal them.

-

Incubate the vessels in the dark at a constant temperature (e.g., 25°C).

-

At appropriate time intervals, withdraw duplicate samples from each pH solution. The sampling frequency should be adjusted based on the expected rate of hydrolysis (more frequent for faster degradation).

-

Immediately analyze the samples for the concentration of the remaining this compound using a validated analytical method.

-

-

Analysis:

-

Plot the natural logarithm of the concentration of the test substance versus time for each pH.

-

If the plot is linear, the hydrolysis follows pseudo-first-order kinetics. The degradation rate constant (k) is the negative of the slope of the regression line.

-

Calculate the half-life (t₁/₂) for each pH using the equation: t₁/₂ = ln(2) / k.

-

Phototransformation in Water (Following OECD Guideline 316)

This protocol is for determining the rate of direct photolysis of the test substance in water.[15][16][17][18]

Principle: An aqueous solution of the test substance is irradiated with a light source that simulates natural sunlight. The concentration of the test substance is monitored over time to determine the rate of photodegradation. Dark controls are run in parallel to account for any non-photolytic degradation.

Materials:

-

This compound (analytical standard)

-

High-purity water

-

A light source simulating natural sunlight (e.g., xenon arc lamp with appropriate filters)

-

Photoreactor with temperature control

-

Quartz or borosilicate glass reaction vessels (transparent to the light source)

-

Dark control vessels (wrapped in aluminum foil)

-

Analytical equipment (HPLC or LC-MS)

Procedure:

-

Preparation:

-

Prepare an aqueous solution of this compound in high-purity water. The concentration should be low enough to ensure a homogenous solution and avoid light scattering effects.

-

Fill the photoreaction vessels and the dark control vessels with the solution.

-

-

Irradiation:

-

Place the photoreaction vessels in the photoreactor and expose them to the light source at a constant temperature.

-

Place the dark control vessels in the same temperature-controlled environment but protected from light.

-

At selected time intervals, withdraw samples from both the irradiated and dark control vessels.

-

-

Analysis:

-

Analyze the concentration of this compound in all samples using a validated analytical method.

-

Plot the concentration of the test substance versus time for both the irradiated and dark samples.

-

The rate of direct photolysis is determined from the difference in the degradation rates between the irradiated and dark control samples.

-

If the degradation follows pseudo-first-order kinetics, calculate the photolysis rate constant (kp) and the half-life (t₁/₂ = ln(2) / kp).

-

Mandatory Visualization

The following diagrams illustrate the logical workflows for the experimental protocols described above.

References

- 1. naturepest.com [naturepest.com]

- 2. Dinotefuran | C7H14N4O3 | CID 197701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. outside.vermont.gov [outside.vermont.gov]

- 4. Dinotefuran | 165252-70-0 [chemicalbook.com]

- 5. selleckchem.com [selleckchem.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Dinotefuran's Half Life | Dendroboard [dendroboard.com]

- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 9. filab.fr [filab.fr]

- 10. oecd.org [oecd.org]

- 11. Water Solubility | Scymaris [scymaris.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 14. oecd.org [oecd.org]

- 15. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 16. fera.co.uk [fera.co.uk]

- 17. oecd.org [oecd.org]

- 18. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

The Unseen Aftermath: A Toxicological Deep-Dive into Dinotefuran Metabolites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dinotefuran (B1670701), a third-generation neonicotinoid insecticide, has gained widespread use in agriculture due to its high efficacy against a broad spectrum of insect pests. Its unique chemical structure, lacking a chlorinated aromatic ring, distinguishes it from other neonicotinoids. However, the focus on the parent compound often overshadows the potential toxicological significance of its metabolites. As dinotefuran undergoes biotransformation in various organisms and the environment, a comprehensive understanding of the toxic potential of its metabolic byproducts is crucial for a thorough risk assessment. This guide provides a detailed examination of the toxicological profiles of dinotefuran's primary metabolites, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Metabolic Pathways of Dinotefuran

Dinotefuran is metabolized through several key pathways, primarily involving N-demethylation, hydroxylation of the tetrahydrofuran (B95107) ring, and nitro-reduction. The major metabolites identified are 1-methyl-3-(tetrahydro-3-furylmethyl) urea (B33335) (UF) and 1-methyl-3-(tetrahydro-3-furylmethyl) guanidium dihydrogen (DN). Another metabolite, 1-methyl-2-nitroguanidine (MNG), is also formed through cleavage of the methyl-furan moiety.[1] The biotransformation of dinotefuran is a critical factor in its overall toxicological profile, as the resulting metabolites can exhibit different toxicokinetic and toxicodynamic properties compared to the parent compound.

Quantitative Toxicological Data

A precise comparison of the toxicological profiles of dinotefuran and its metabolites is essential for risk assessment. The following tables summarize the available quantitative data. It is important to note that while data for dinotefuran is readily available, specific oral toxicity data for its metabolites in mammals is limited in the public domain. Regulatory assessments have suggested that the metabolites generally pose a lower hazard to mammals than the parent compound.

Table 1: Acute Oral Toxicity Data

| Compound | Species | LD50 (mg/kg bw) | Toxicity Category | Reference(s) |

| Dinotefuran | Rat (male) | 2804 | III | [2] |

| Rat (female) | 2000 | III | [1][3] | |

| Mouse | >2000 | - | ||

| UF (Urea metabolite) | Rat | Data not available | - | - |

| DN (Guanidine metabolite) | Rat | Data not available | - | - |

| MNG (Nitroguanidine metabolite) | Mouse | >1000 | - |

Toxicity Categories (EPA): I = Highly Toxic, II = Moderately Toxic, III = Slightly Toxic, IV = Practically Non-toxic

Table 2: No Observed Adverse Effect Level (NOAEL)

| Compound | Species | Study Duration | Critical Effect | NOAEL (mg/kg bw/day) | Reference(s) |

| Dinotefuran | Rat | 2-year | Reduced body weight | 100 | [4] |

| Dog | 1-year | Reduced body weight | 22 | ||

| UF (Urea metabolite) | - | - | - | Data not available | - |

| DN (Guanidine metabolite) | - | - | - | Data not available | - |

Experimental Protocols

Acute Oral Toxicity Assessment (OECD 425: Up-and-Down Procedure)

This protocol is designed to estimate the LD50 of a substance with a reduced number of animals.

-

Test System: Young adult female rats are typically used.

-

Procedure:

-

A single animal is dosed at a level just below the estimated LD50.

-

If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

-

The dose progression follows a set factor (e.g., 3.2).

-

Animals are observed for at least 14 days for mortality and clinical signs of toxicity.

-

The LD50 is calculated using the maximum likelihood method.[5][6][7][8][9]

-

-

Significance: This method provides a statistically robust LD50 value while minimizing animal use.

Nicotinic Acetylcholine Receptor (nAChR) Competitive Binding Assay

This in vitro assay determines the binding affinity of a compound to nAChRs.

-

Materials:

-

Membrane preparation from a source rich in nAChRs (e.g., insect heads, cultured cells expressing the receptor).

-

Radioligand with known high affinity for the nAChR (e.g., [³H]imidacloprid).

-

Test compound (dinotefuran or its metabolites).

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with the radioligand in the presence of varying concentrations of the test compound.

-

Separate the bound from the free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

-

Significance: This assay elucidates the direct interaction of the test compounds with their primary molecular target.

In Vitro Reactive Oxygen Species (ROS) Assay

This assay measures the generation of ROS in cultured cells upon exposure to a test compound.

-

Materials:

-

Cultured cells (e.g., neuronal or hepatic cell lines).

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe.

-

Test compound (dinotefuran or its metabolites).

-

Fluorescence microplate reader or flow cytometer.

-

-

Procedure:

-

Load the cells with DCFH-DA, which is non-fluorescent.

-

Expose the cells to the test compound.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.[10]

-

-

Significance: This assay provides a measure of oxidative stress, a common mechanism of toxicity.

Signaling Pathways and Toxicological Mechanisms

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Dinotefuran, like other neonicotinoids, acts as an agonist at the insect nAChR.[4] This leads to the persistent opening of the ion channel, causing an influx of cations (primarily Na⁺ and Ca²⁺) and continuous nerve stimulation, which results in paralysis and death of the insect. In mammals, dinotefuran has a much lower affinity for nAChRs, which contributes to its selective toxicity. The downstream signaling cascade initiated by nAChR activation involves calcium-dependent pathways, including the activation of protein kinase A (PKA), protein kinase C (PKC), and calcium/calmodulin-dependent protein kinase (CaMK), as well as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

References

- 1. Dinotefuran | C7H14N4O3 | CID 197701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. fao.org [fao.org]

- 4. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 5. Comparative toxicity and bioaccumulation of two dinotefuran metabolites, UF and DN, in earthworms (Eisenia fetida) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. outside.vermont.gov [outside.vermont.gov]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

Unveiling a Novel Conjugate: A Technical Guide to the Discovery and Identification of Dinotefuran Propionic Acid Conjugate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, identification, and analytical methodologies pertaining to the dinotefuran (B1670701) propionic acid conjugate. While this specific conjugate is not widely documented as a primary metabolite in publicly available literature, its existence as a synthetic standard and the known metabolic pathways of neonicotinoids suggest its potential as a metabolite of interest. This document will therefore cover the established metabolic pathways of dinotefuran, the analytical techniques used for metabolite identification, and a proposed workflow for the discovery of novel conjugates like the propionic acid derivative.

Introduction to Dinotefuran and its Metabolism

Dinotefuran, a third-generation neonicotinoid insecticide, is characterized by its unique tetrahydrofuran (B95107) moiety, distinguishing it from other neonicotinoids that typically contain a chloropyridine or chlorothiazole ring.[1][2] Like other compounds in its class, dinotefuran undergoes metabolic transformation in various organisms. The primary metabolic pathways for dinotefuran include nitro-reduction, N-demethylation, N-methylene hydroxylation, and amine cleavage.[3][4] These transformations lead to the formation of several known metabolites, including 1-methyl-3-(tetrahydro-3-furylmethyl)urea (B3190670) (UF), 1-methyl-3-(tetrahydro-3-furylmethyl)guanidine (B3052814) (DN), and 1-methyl-2-nitroguanidine (MNG).[3][5][6]

While not extensively reported as a metabolite, the conjugation of dinotefuran with propionic acid to form "Dinotefuran-NHCO-propionic acid" has been confirmed through its synthesis and availability as an analytical standard.[7] This synthetic compound, with the IUPAC name 4-[2-[N'-methyl-N-(oxolan-3-ylmethyl)carbamimidoyl]hydrazinyl]-4-oxobutanoic acid, suggests a plausible metabolic pathway involving conjugation with endogenous carboxylic acids.[7] The study of neonicotinoid metabolism has shown that conjugation with entities like glycine (B1666218) and glucuronic acid is a known detoxification route.[3][8]

Analytical Methodologies for Identification and Quantification

The identification and quantification of dinotefuran and its metabolites are predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This technique offers the high sensitivity and specificity required for detecting trace levels of these compounds in complex matrices such as agricultural products and biological samples.

Sample Preparation

Effective sample preparation is critical for accurate analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the extraction of dinotefuran and its metabolites from various food matrices.[9] For highly polar metabolites, modifications to the standard QuEChERS protocol, such as the use of methanol (B129727) for extraction, may be necessary.[3]

Table 1: Quantitative Data for Known Dinotefuran Metabolites in Plum Samples [3]

| Analyte | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Dinotefuran | 0.05 | 95.2 | 5.6 |

| 0.25 | 98.7 | 4.1 | |

| MNG | 0.05 | 101.5 | 7.2 |

| 0.25 | 105.3 | 6.8 | |

| UF | 0.05 | 88.4 | 8.9 |

| 0.25 | 92.1 | 7.5 | |

| DN | 0.05 | 110.2 | 6.3 |

| 0.25 | 108.9 | 5.4 |

Experimental Protocol: LC-MS/MS Analysis

The following provides a detailed, generalized protocol for the analysis of dinotefuran and its metabolites, which can be adapted for the identification of the propionic acid conjugate.

Objective: To identify and quantify dinotefuran and its metabolites in a given matrix.

Materials:

-

LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher)

-

C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Reference standards for dinotefuran, known metabolites, and dinotefuran propionic acid conjugate

-

Sample extracts prepared using a modified QuEChERS method

Procedure:

-

Chromatographic Separation:

-

Set the column temperature to 40°C.

-

Use a flow rate of 0.3 mL/min.

-

Employ a gradient elution program:

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-7 min: Hold at 95% B

-

7-7.1 min: Linear gradient to 5% B

-

7.1-10 min: Hold at 5% B for column re-equilibration.

-

-

Injection volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Optimize source parameters:

-

Capillary voltage: 3.5 kV

-

Source temperature: 150°C

-

Desolvation temperature: 400°C

-

Cone gas flow: 50 L/hr

-

Desolvation gas flow: 800 L/hr.

-

-

Perform data acquisition in Multiple Reaction Monitoring (MRM) mode.

-

Develop MRM transitions for dinotefuran, its known metabolites, and the propionic acid conjugate by infusing the analytical standards.

-

Table 2: Hypothetical MRM Transitions for Dinotefuran Propionic Acid Conjugate

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| Dinotefuran Propionic Acid Conjugate | 273.15 | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |

Note: The precursor ion m/z is calculated based on the molecular weight of this compound (272.30 g/mol ) plus a proton. Product ions and collision energies must be determined experimentally.

Visualizing Pathways and Workflows

Metabolic Pathway of Dinotefuran

The following diagram illustrates the primary metabolic transformations of dinotefuran leading to its known metabolites.

Caption: Metabolic pathways of dinotefuran leading to major metabolites.

Experimental Workflow for Novel Metabolite Identification

The diagram below outlines a systematic workflow for the discovery and identification of a novel metabolite such as the dinotefuran propionic acid conjugate.

Caption: Workflow for the identification of novel dinotefuran metabolites.

Conclusion

The dinotefuran propionic acid conjugate represents an intriguing molecule at the intersection of synthetic chemistry and potential metabolic pathways. While its discovery as a naturally occurring metabolite is not yet firmly established in peer-reviewed literature, its availability as a synthetic standard provides a crucial tool for targeted analysis in metabolomics studies. The methodologies outlined in this guide, particularly the robust LC-MS/MS protocols, offer a clear path for researchers to investigate the presence of this and other novel conjugates in various biological and environmental systems. Further research in this area will be invaluable for a more comprehensive understanding of the metabolic fate of dinotefuran and its potential impact.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Unique and common metabolites of thiamethoxam, clothianidin, and dinotefuran in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dinotefuran | C7H14N4O3 | CID 197701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Comparative metabolism and pharmacokinetics of seven neonicotinoid insecticides in spinach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neonicotinoid metabolism: compounds, substituents, pathways, enzymes, organisms, and relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ecotoxicological impact of dinotefuran insecticide and its metabolites on non-targets in agroecosystem: Harnessing nanotechnology- and bio-based management strategies to reduce its impact on non-target ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Dinotefuran-NHCO-propionic acid Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinotefuran, a third-generation neonicotinoid insecticide, is recognized for its potent activity against a broad spectrum of insect pests. Its mechanism of action involves the disruption of the insect nervous system.[1] Dinotefuran-NHCO-propionic acid is a synthetic derivative of dinotefuran, formed by conjugating it with propionic acid through a carbamate (B1207046) linkage.[2] This modification is theorized to alter its physicochemical properties, potentially enhancing solubility, stability, or targeted delivery in biological and environmental systems.[2] This technical guide provides an in-depth overview of the available information on the this compound analytical standard, including its chemical properties, proposed analytical methodologies, and the relevant biological signaling pathway.

Commercial Availability

As of the latest research, an analytical standard for this compound does not appear to be commercially available from major chemical suppliers. Researchers interested in this compound may need to consider custom synthesis. Several companies specialize in the custom synthesis of complex organic molecules and could be contracted to produce this specific derivative.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This information is based on available chemical literature.[2]

| Property | Value |

| Molecular Formula | C₁₁H₂₀N₄O₄ |

| Molecular Weight | 272.30 g/mol |

| IUPAC Name | 4-[2-[N'-methyl-N-(oxolan-3-ylmethyl)carbamimidoyl]hydrazinyl]-4-oxobutanoic acid |

| Canonical SMILES | CN=C(NCC1CCOC1)NNC(=O)CCC(=O)O |

| InChI Key | WFFMDXUQGKHWIR-UHFFFAOYSA-N |

| Origin | Synthetic |

Proposed Analytical Methodology

While no specific experimental protocols for the analysis of this compound have been published, a robust analytical method can be adapted from established procedures for Dinotefuran and its other metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique due to its high sensitivity and selectivity.

Objective: To develop a quantitative method for the determination of this compound in a given matrix (e.g., biological fluids, environmental samples).

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Proposed LC-MS/MS Method:

| Parameter | Recommended Conditions |

| LC Column | C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile (B52724) |

| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

Sample Preparation (General Protocol - to be optimized for specific matrix):

-

Extraction: For solid samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method is recommended. For liquid samples, a simple protein precipitation with acetonitrile may be sufficient.

-

Clean-up: A dispersive solid-phase extraction (d-SPE) step with PSA (primary secondary amine) and C18 sorbents can be used to remove interfering matrix components.

-

Reconstitution: The final extract should be evaporated to dryness and reconstituted in the initial mobile phase conditions.

Method Validation:

The adapted method should be validated according to standard guidelines, including assessment of:

-

Linearity and range

-

Accuracy and precision

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Matrix effects

-

Stability

Signaling Pathway

Dinotefuran, like other neonicotinoid insecticides, primarily targets the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system.[3][4] It acts as an agonist, binding to these receptors and mimicking the action of the neurotransmitter acetylcholine (ACh).[5][6] This binding leads to the persistent opening of the ion channel, resulting in continuous nerve stimulation, which ultimately leads to paralysis and death of the insect.[3] The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their insecticidal activity and relatively lower mammalian toxicity.[5]

Below is a diagram illustrating the mechanism of action of Dinotefuran at the nicotinic acetylcholine receptor.

Caption: Mechanism of Dinotefuran at the nicotinic acetylcholine receptor.

Experimental Workflow

The following diagram outlines a typical workflow for the analysis of this compound in a research setting.

Caption: General workflow for analysis of this compound.

References

Methodological & Application

Application Note: Analysis of Dinotefuran-NHCO-propionic acid by LC-MS/MS

An effective analytical methodology for the detection and quantification of Dinotefuran-NHCO-propionic acid, a metabolite of the neonicotinoid insecticide Dinotefuran (B1670701), is crucial for researchers in environmental science, food safety, and drug development. This document provides a detailed application note and protocol based on established methods for Dinotefuran and its other metabolites, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Dinotefuran is a third-generation neonicotinoid insecticide used to control a variety of insect pests.[1] Its metabolites, including this compound, can be present in environmental and biological matrices. Due to the polar nature of Dinotefuran and its metabolites, analytical methods require specific extraction and clean-up procedures to ensure accurate quantification.[2][3] This application note describes a robust method for the determination of this compound in various sample matrices using LC-MS/MS, a technique offering high sensitivity and selectivity.[4][5]

Principle

This method involves the extraction of this compound from a sample matrix using a polar solvent, followed by a clean-up step to remove interfering substances. The extract is then analyzed by LC-MS/MS. The compound is separated on a reverse-phase C18 column and detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[1][4] Quantification is achieved by comparing the analyte's peak area to that of a calibration curve constructed using matrix-matched standards.[2]

Apparatus and Reagents

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Homogenizer

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

Syringe filters (0.22 µm)

-

-

Reagents:

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

Anhydrous magnesium sulfate

-

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the LC-MS/MS method for the analysis of this compound, based on typical values reported for Dinotefuran and its other polar metabolites.[1][3][5]

| Parameter | Expected Value |

| Linearity (R²) | ≥ 0.99 |

| Limit of Detection (LOD) | 0.003 - 0.10 mg/kg |

| Limit of Quantification (LOQ) | 0.01 - 0.40 mg/kg |

| Recovery | 80 - 110% |

| Relative Standard Deviation (RSD) | < 15% |

Experimental Protocols

1. Standard Solution Preparation

-

Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of methanol and water (1:1, v/v).

-

Matrix-Matched Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank matrix extracts.

2. Sample Preparation (QuEChERS-based Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[2]

-

Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Extraction:

-

Add 10 mL of ultrapure water (for dry samples).

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer).

-

Transfer it to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

-

Final Extract:

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

3. LC-MS/MS Instrumental Analysis

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation (e.g., start with 5% B, ramp to 95% B, and re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.[1]

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow Rates: Optimized for the specific instrument.

-

MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution. For Dinotefuran, a common transition is m/z 203 -> 157. The precursor ion for the propionic acid derivative would be higher.

-

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Caption: Logical steps in the analytical method.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A quick and effective methodology for analyzing dinotefuran and its highly polar metabolites in plum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Sample Preparation for Dinotefuran and Metabolite Analysis in Soil

Abstract

This document provides detailed application notes and protocols for the extraction and cleanup of dinotefuran (B1670701) and its primary metabolites—1-methyl-2-nitroguanidine (MNG), 1-methyl-3-(tetrahydro-3-furylmethyl) urea (B33335) (UF), and 1-methyl-3-(tetrahydro-3-furylmethyl) guanidium dihydrogen (DN)—from soil samples. The protocols described herein are optimized for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The primary methods covered are the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach and the Solid-Liquid Extraction with Low-Temperature Purification (SLE-LTP) method. This guide is intended for researchers, analytical scientists, and professionals in environmental monitoring and drug development.

Introduction

Dinotefuran is a third-generation neonicotinoid insecticide with a broad spectrum of activity against agricultural pests[1][2][3]. Due to its high water solubility (39.8 g/L), dinotefuran can be susceptible to leaching in soil, potentially leading to groundwater contamination[1][2]. Monitoring its persistence and the formation of its metabolites in soil is crucial for environmental risk assessment. The primary metabolites of concern include MNG, UF, and DN[4]. Effective sample preparation is a critical step for accurate quantification, as soil is a complex matrix that can cause significant matrix effects and interferences[5]. This note details two robust methods for preparing soil samples for dinotefuran analysis.

Comparative Summary of Methods

Two primary methods, QuEChERS and SLE-LTP, have been successfully validated for the extraction of dinotefuran from soil[2][6]. While both are effective, they differ in solvent consumption, sample size, and the number of steps. A third method, Solid-Phase Extraction (SPE), is also used but can be more time-consuming[2][6].

| Parameter | SLE-LTP | QuEChERS (Original) | QuEChERS (Modified) | SPE |

| Analytical Finish | HPLC-DAD | HPLC-DAD | LC-MS/MS | UPLC-MS/MS |

| Sample Mass (g) | 4 | 5 | 10 | 20 |

| Solvent Volume (mL) | 8 | 10 | 20 | 70 |

| Number of Steps | 7 | 9 | Not Specified | 12 |

| Recovery Rate (%) | 85.4 | 85 | 70.9 - 75.5 | 78 - 103 |

| RSD (%) | 5.8 | 3.6 | 1.09 - 4.06 | Not Specified |

| Reference | [2][6] | [2][6] | [7] | [2][6] |

Method Performance Data

The performance of these methods is characterized by their Limits of Detection (LOD), Limits of Quantification (LOQ), and recovery rates. The choice of analytical instrumentation significantly impacts sensitivity.

| Analyte | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |

| Dinotefuran | SLE-LTP & HPLC-DAD | 10.0 | 15.0 | 85.4 | 5.8 | [1][2][3] |

| Dinotefuran | QuEChERS & HPLC-DAD | 20 | 70 | ~85 | 3.6 | [2] |

| Dinotefuran | QuEChERS & LC-MS/MS | 0.03 | 0.11 | Not Specified | Not Specified | [2] |

| Dinotefuran | QuEChERS & UHPLC-MS/MS | Not Specified | Not Specified | 70.9 - 75.5 | 1.09 - 4.06 | [7] |

| Dinotefuran & Metabolites | Modified QuEChERS | Not Specified | Not Specified | 72.1 - 113.1 | 0.2 - 2.6 | [4] |

Experimental Protocols

Protocol 1: Modified QuEChERS Method for Dinotefuran and Metabolites

This protocol is adapted from methodologies designed for the simultaneous analysis of dinotefuran and its key metabolites (MNG, UF, DN)[4].

5.1.1 Materials and Reagents

-

Soil Sample, sieved (2 mm)

-

Distilled Water

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic Acid

-

QuEChERS Extraction Salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate Tribasic Dihydrate, 0.5 g Sodium Citrate Dibasic Sesquihydrate)

-

Dispersive SPE (d-SPE) Cleanup Kit (150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA)

-

Polyethylene (B3416737) Centrifuge Tubes (50 mL)

-

Vortex Mixer

-

Centrifuge

5.1.2 Extraction Procedure

-

Weigh 10 g of the prepared soil sample into a 50 mL polyethylene tube[4].

-

Add 10 mL of distilled water and shake for 30 seconds using a vortex mixer[4].

-

Add 20 mL of acetonitrile acidified with 1% formic acid[4].

-

Shake the mixture vigorously for 2 minutes at 504 g-force[4].

-

Add the QuEChERS extraction salt packet to the tube[4].

-

Shake immediately for 2 minutes at 504 g-force to prevent the agglomeration of salts[4].

-

Centrifuge the tube at 3584 g-force for 10 minutes at 4°C[4].

5.1.3 Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer 1 mL of the upper acetonitrile supernatant into a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA[4]. (Note: For MNG analysis alone, the supernatant can be filtered directly without this cleanup step)[4].

-

Vortex the d-SPE tube for 1 minute.

-

Centrifuge at 7168 g-force for 10 minutes[4].

-

Collect the final supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Liquid Extraction with Low-Temperature Purification (SLE-LTP)

This method provides an efficient alternative with reduced solvent and adsorbent usage[1][2].

5.2.1 Materials and Reagents

-

Soil Sample, air-dried and sieved

-

Ultrapure Water

-

Acetonitrile (ACN), HPLC grade

-

Acetonitrile:Water (8:2 v/v) solution

-

Primary Secondary Amine (PSA) adsorbent

-

Glass Vials (22 mL)

-

Centrifuge Tubes

-

Vortex Mixer

-

Freezer (-20°C)

-

Centrifuge

5.2.2 Extraction Procedure

-

Weigh 4 g of the soil sample into a 22 mL glass vial[1].

-

Add 2 mL of ultrapure water[2].

-

Add 8 mL of the acetonitrile:water (8:2 v/v) extracting solution[1][2][3].

-

Place the vial in a freezer at -20°C until the aqueous phase is completely frozen[1][2]. This step traps matrix components in the ice structure[2].

5.2.3 Cleanup

-

Decant approximately 3 mL of the liquid organic phase (acetonitrile) into a centrifuge tube containing 50 mg of PSA adsorbent[1][2][3].

-

Vortex for 30 seconds.

-

Centrifuge the tube to pellet the adsorbent.

-

Collect the supernatant and filter it into an autosampler vial for HPLC-DAD analysis.

Workflow Visualization

The following diagram illustrates the general workflow for the sample preparation and analysis of dinotefuran and its metabolites in soil.

Caption: Workflow for dinotefuran soil sample preparation.

References

Application Notes and Protocols for the Monitoring of Dinotefuran-NHCO-propionic acid in Pesticide Residue Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinotefuran (B1670701), a third-generation neonicotinoid insecticide, is widely utilized in agriculture to control a variety of pests.[1][2] Its systemic nature and efficacy have led to its extensive use, necessitating robust monitoring of its residues in environmental and agricultural samples.[3][4] Dinotefuran-NHCO-propionic acid is a synthetic derivative of dinotefuran, characterized by the conjugation of propionic acid to the parent molecule via a carbamate (B1207046) linkage.[5] This modification introduces an acidic functional group, which influences its chemical properties and requires specific analytical approaches for its detection and quantification.

These application notes provide detailed protocols for the analysis of this compound in various matrices, leveraging established methodologies for acidic pesticides. The protocols are designed to be a comprehensive guide for researchers and analytical scientists involved in pesticide residue monitoring and food safety.

Chemical Information

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight |

| This compound | 4-[2-[N'-methyl-N-(oxolan-3-ylmethyl)carbamimidoyl]hydrazinyl]-4-oxobutanoic acid[5] | C11H20N4O4[5] | 272.30 g/mol [5] |

Experimental Protocols

Sample Preparation: Modified QuEChERS for Acidic Analytes

This protocol is adapted from established methods for the extraction of acidic pesticides from food matrices.[6]

Materials:

-

Homogenized sample (e.g., fruit, vegetable, soil)

-

Acetonitrile (B52724) (ACN) with 1% formic acid

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge tubes (15 mL and 50 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acidified acetonitrile (1% formic acid).

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately cap and vortex for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA and 150 mg of C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

References

- 1. Identification of a high-affinity binding site for dinotefuran in the nerve cord of the American cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pomais.com [pomais.com]

- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 4. 3-(Methylthio)propanoic acid | C4H8O2S | CID 563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Benchchem [benchchem.com]

- 6. Multiresidue method for determining multiclass acidic pesticides in agricultural foods by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Quantification of Dinotefuran-NHCO-propionic acid in Vegetable Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinotefuran (B1670701) is a neonicotinoid insecticide widely used in agriculture to control a variety of pests on leafy vegetables, fruiting vegetables, and root vegetables. As with many pesticides, dinotefuran is metabolized in plants, leading to the formation of various degradation products. One such metabolite is Dinotefuran-NHCO-propionic acid. The quantification of this polar metabolite is crucial for comprehensive residue analysis and human exposure risk assessment.

This document provides a detailed protocol for the quantification of this compound in various vegetable matrices. The described methodology is based on the well-established QuPPe (Quick Polar Pesticides) method, which is suitable for the extraction of polar analytes from food matrices, followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1]

Experimental Protocols

Scope

This method is applicable for the determination of this compound residues in high-water-content vegetables such as cucumber, tomato, potato, and cabbage.

Principle

A homogenized vegetable sample is extracted with acidified methanol. The resulting extract is then centrifuged and the supernatant is directly analyzed by UPLC-MS/MS. Quantification is achieved using an external standard calibration curve, with matrix-matched standards to compensate for matrix effects.

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

-

Reagents: Formic acid (LC-MS grade).

-

Analytical Standard: this compound (purity >95%).

-

Equipment: High-speed blender/homogenizer, centrifuge, analytical balance, vortex mixer, autosampler vials.

Standard Solutions Preparation

-

Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol. Store at -20°C.

-

Intermediate Standard Solution (10 mg/L): Dilute 100 µL of the stock standard solution to 10 mL with methanol.

-

Working Standard Solutions (0.5 - 100 µg/L): Prepare a series of working standard solutions by appropriate dilution of the intermediate standard solution with methanol.

Sample Preparation (QuPPe Method)

-

Homogenization: Weigh 10 ± 0.1 g of a representative portion of the vegetable sample into a blender. Homogenize until a uniform consistency is achieved.

-

Extraction: Transfer the homogenized sample to a 50 mL centrifuge tube. Add 10 mL of 1% formic acid in methanol.[2]

-

Shaking: Cap the tube and shake vigorously for 5 minutes using a vortex mixer or mechanical shaker.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: A column suitable for polar compound analysis, such as a Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[1]

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Elution:

Time (min) Flow Rate (mL/min) %A %B 0.0 0.3 95 5 2.0 0.3 95 5 8.0 0.3 5 95 10.0 0.3 5 95 10.1 0.3 95 5 | 12.0 | 0.3 | 95 | 5 |

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI Negative (ESI-) is recommended for the carboxylic acid moiety.

-

MRM Transitions: The specific mass transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. Hypothetical transitions would be based on the precursor ion [M-H]⁻ and its characteristic product ions.

Method Validation Parameters

For robust and reliable results, the method should be validated according to established guidelines (e.g., SANTE/11312/2021). Key validation parameters for related dinotefuran metabolites in various vegetable matrices are summarized in the table below to provide an expected performance context.

Quantitative Data Summary

The following table summarizes typical validation data for the analysis of dinotefuran and its metabolites in vegetable samples using LC-MS/MS based methods. While specific data for this compound is not available in the cited literature, the performance is expected to be within similar ranges.

| Analyte | Matrix | Method | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |

| Dinotefuran | Cucumber, Tomato, Potato, Cabbage | QuPPe-UPLC-MS/MS | 0.13 - 2.20 | 72.0 - 109.1 | 1.4 - 12.8 | [1] |

| DN (Metabolite) | Cucumber, Tomato, Potato, Cabbage | QuPPe-UPLC-MS/MS | 0.13 - 2.20 | 72.0 - 109.1 | 1.4 - 12.8 | [1] |

| UF (Metabolite) | Cucumber, Tomato, Potato, Cabbage | QuPPe-UPLC-MS/MS | 0.13 - 2.20 | 72.0 - 109.1 | 1.4 - 12.8 | [1] |

| Dinotefuran | Orange | LC-MS/MS | 80 - 400 | 79.1 - 98.7 | <20 | [3] |

| Dinotefuran Metabolites | Orange | LC-MS/MS | 80 - 400 | 79.1 - 98.7 | <20 | [3] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Logical Relationship of Analytical Steps

Caption: Logical flow of the analytical procedure from sample to result.

References

- 1. Simultaneous Determination of Dinotefuran and Its Metabolites in Vegetables by QuPPe-UPLC-MS/MS [spkx.net.cn]

- 2. QuPPe: About the Method [quppe.eu]

- 3. Determination of Dinotefuran and Its Metabolites in Orange Pulp, Orange Peel, and Whole Orange Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Dinotefuran-NHCO-propionic Acid for Immunochromatographic Assays

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of Dinotefuran-NHCO-propionic acid, a key hapten, in the development of a competitive immunochromatographic assay for the rapid detection of the neonicotinoid insecticide dinotefuran (B1670701). This document is intended for researchers and scientists in environmental monitoring, food safety, and agrochemical development. It covers the synthesis of the hapten, preparation of immunoreagents, assembly of the lateral flow device, and the assay procedure. Performance data, based on established monoclonal antibodies, are presented to demonstrate the potential sensitivity and specificity of an assay developed using this hapten design.

Introduction

Dinotefuran is a third-generation neonicotinoid insecticide widely used in agriculture to control a variety of pests.[1][2] Its high water solubility and persistence can lead to contamination of soil, water, and agricultural products, necessitating rapid and sensitive detection methods for environmental and food safety monitoring. Immunochromatographic assays (ICAs), also known as lateral flow assays (LFAs), offer a simple, rapid, and cost-effective platform for on-site screening of such contaminants.[3][4]